

Structure-activity relationship (SAR) studies of N-(5-methoxyphenyl) methoxybenzenesulphonamides

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Compound of Interest

Compound Name: 3-(2-Bromo-5-methoxyphenyl)propanoic acid

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A Comprehensive Guide to the Structure-Activity Relationship (SAR) of N-(5-methoxyphenyl) Methoxybenzenesulphonamides as Potent Tubulin Inhibitors

For researchers and scientists in drug development, the quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor. Among the promising scaffolds, N-(5-methoxyphenyl) methoxybenzenesulphonamides have emerged as a class of potent cytotoxic compounds. This guide provides an in-depth comparison of their structure-activity relationships, supported by experimental data, to illuminate the key structural determinants for their anticancer activity.

Introduction: Targeting Microtubules in Cancer Therapy

Microtubule dynamics are a cornerstone of cellular division, making them a well-established and highly successful target for anticancer drugs.^{[1][2]} Agents that interfere with microtubule polymerization or depolymerization can arrest the cell cycle, leading to apoptotic cell death.^[1] These microtubule-targeting agents are broadly classified as microtubule-stabilizing agents (e.g., taxanes) or microtubule-destabilizing agents (e.g., colchicine, vinca alkaloids).^[2]

The N-(5-methoxyphenyl) methoxybenzenesulphonamide scaffold has been identified as a promising new class of microtubule-destabilizing agents that bind to the colchicine site on

tubulin.[1][3] This guide will dissect the structure-activity relationships of a series of these compounds, providing a comparative analysis of their cytotoxic effects against various human cancer cell lines.

Core Scaffold and Key Structural Modifications

The fundamental structure of the compounds discussed herein is N-(5-methoxyphenyl)-4-methoxybenzenesulphonamide. A systematic study involving methoxy and bromo substitutions, as well as modifications on the sulphonamide nitrogen, has revealed critical insights into the structural requirements for potent cytotoxicity.[3] Thirty-seven derivatives were synthesized and evaluated, leading to the identification of key pharmacophoric features.[1]

Comparative Analysis of Cytotoxic Activity

The synthesized compounds were evaluated for their cytotoxic activity against HeLa (cervical cancer), HT-29 (colon adenocarcinoma), and MCF7 (breast adenocarcinoma) human tumor cell lines.[1] A significant number of these compounds (21 out of 37) exhibited sub-micromolar cytotoxicity, with particular effectiveness against the MCF7 cell line.[4]

The Pivotal Role of the 2,5-Dimethoxyaniline Moiety

A key finding from the SAR studies is the superior potency of compounds derived from 2,5-dimethoxyanilines.[3] This substitution pattern on the N-phenyl ring appears to be crucial for enhancing the cytotoxic effects of these sulphonamides.

Impact of Bromination on Potency

Further optimization of the 2,5-dimethoxyaniline series was achieved through bromination. The introduction of a bromine atom at the 4-position of the N-phenyl ring led to a significant increase in antiproliferative activity.[1] The 4-brominated compounds, specifically 23-25, were identified as the most potent in this series.[4] Notably, compound 25 demonstrated nanomolar antiproliferative potency.[3]

Substitutions on the Sulphonamide Nitrogen

The nature of the substituent on the sulphonamide nitrogen also plays a role in modulating the activity of these compounds. While a detailed exploration of these modifications is extensive, it is an important consideration for fine-tuning the pharmacological profile of these molecules.

Tabulated Summary of Key Compounds and Their Cytotoxicity

Compound	Modifications	HeLa (IC50, μ M)	HT-29 (IC50, μ M)	MCF7 (IC50, μ M)
Series with 2,5-dimethoxyaniline				
Compound 23	4-bromo	Sub-micromolar	Sub-micromolar	Sub-micromolar
Compound 24	4-bromo	Sub-micromolar	Sub-micromolar	Sub-micromolar
Compound 25	4-bromo	Sub-micromolar	Sub-micromolar	Nanomolar

This table summarizes the general findings reported in the source literature. For specific IC50 values, please refer to the primary research article.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Mechanism of Action: Tubulin Polymerization Inhibition

The potent cytotoxic effects of these N-(5-methoxyphenyl) methoxybenzenesulphonamides are attributed to their ability to inhibit microtubule polymerization.[\[1\]](#) Experimental evidence confirms that the active compounds disrupt the microtubule network within cells, leading to cell cycle arrest at the G2/M phase.[\[3\]](#) This mechanism is consistent with agents that bind to the colchicine site of tubulin.[\[1\]](#)

Further investigations revealed that these compounds trigger apoptotic cell death and induce autophagy.[\[3\]](#) Docking studies support the hypothesis that these sulphonamides bind to the colchicine site, albeit in a distinct manner compared to colchicine itself.[\[1\]](#) An important characteristic of these compounds is that they do not appear to be substrates for the multidrug resistance (MDR) transporter, as suggested by co-treatment studies with the MDR inhibitor verapamil.[\[1\]](#)[\[3\]](#)

Experimental Protocols

General Synthesis of N-(5-methoxyphenyl) methoxybenzenesulphonamides

A general procedure for the synthesis of the title compounds involves the reaction of a substituted aniline with a methoxybenzenesulphonyl chloride in the presence of a base.[1]

Step-by-step synthesis:

- Dissolve the appropriately substituted aniline in a suitable solvent (e.g., pyridine or dichloromethane).
- Cool the solution in an ice bath.
- Add the methoxybenzenesulphonyl chloride dropwise to the cooled solution.
- Allow the reaction to stir at room temperature until completion (monitored by TLC).
- Work up the reaction by adding water and extracting the product with an organic solvent.
- Purify the crude product by column chromatography or recrystallization.

For N-substituted derivatives, a subsequent alkylation or acylation step is performed on the sulphonamide nitrogen.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds is typically determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow:

- Seed cancer cells in 96-well plates and allow them to adhere overnight.
- Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
- Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

- Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the IC₅₀ values (the concentration of the compound that inhibits cell growth by 50%).

Tubulin Polymerization Assay

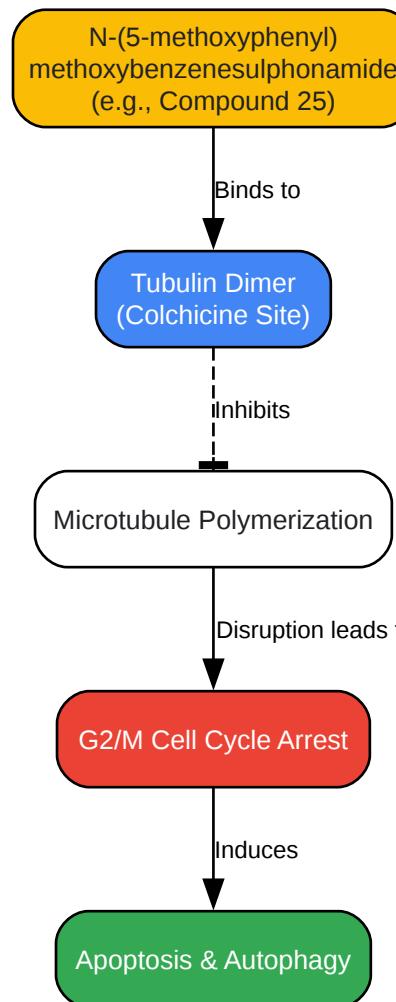
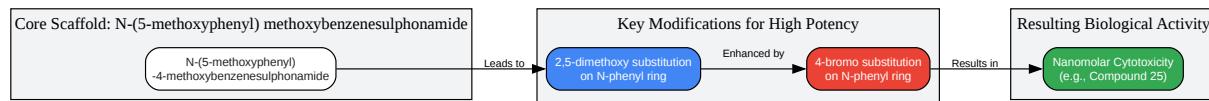
The effect of the compounds on tubulin polymerization can be assessed using a cell-free *in vitro* assay.

Protocol:

- Reconstitute purified tubulin in a polymerization buffer.
- Add the test compounds at various concentrations.
- Initiate polymerization by raising the temperature to 37°C.
- Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.
- Compare the polymerization curves in the presence of the test compounds to a control (vehicle) and a known inhibitor (e.g., colchicine).

Visualizing the Structure-Activity Relationship

The following diagrams illustrate the key SAR findings and the proposed mechanism of action.



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